Cornforth reagent

Description

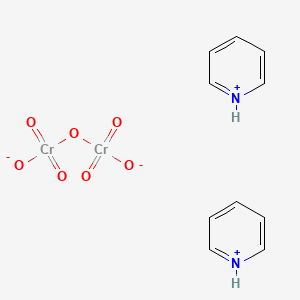

Structure

3D Structure of Parent

Properties

IUPAC Name |

oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5N.2Cr.7O/c2*1-2-4-6-5-3-1;;;;;;;;;/h2*1-5H;;;;;;;;;/q;;;;;;;;;2*-1/p+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYWWPCAXXPJFF-UHFFFAOYSA-P | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cr2N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60889393 | |

| Record name | Chromic acid (H2Cr2O7), compd. with pyridine (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20039-37-6 | |

| Record name | Chromic acid (H2Cr2O7), compd. with pyridine (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Cornforth Reagent: A Technical Guide to a Classic Oxidizing Agent in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Cornforth reagent, chemically known as Pyridinium (B92312) Dichromate (PDC), is a versatile and selective oxidizing agent that has been a staple in organic synthesis for decades. Introduced by Sir John Warcup Cornforth, this chromium(VI) complex offers a milder alternative to other chromium-based oxidants, enabling the efficient conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2] This technical guide provides a comprehensive overview of the this compound, including its preparation, physicochemical properties, and applications in organic synthesis. Detailed experimental protocols, quantitative data on reaction yields, and mechanistic insights are presented to equip researchers and professionals with the knowledge to effectively utilize this classic reagent in their work.

Introduction

In the realm of synthetic organic chemistry, the selective oxidation of alcohols to carbonyl compounds is a fundamental transformation. The this compound, or Pyridinium Dichromate (PDC), emerged as a significant development in this area.[1][2] Its chemical formula is [C₅H₅NH]₂[Cr₂O₇].[2] Unlike the more acidic pyridinium chlorochromate (PCC), PDC offers a near-neutral and non-hygroscopic alternative, making it particularly suitable for reactions involving acid-sensitive substrates.[1][3] This guide will delve into the technical aspects of the this compound, providing a valuable resource for its practical application.

Physicochemical Properties

The this compound is an orange to brown crystalline solid that is stable in air.[2][3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₂Cr₂N₂O₇ | [2] |

| Molecular Weight | 376.20 g/mol | [4] |

| Appearance | Orange to brown crystalline powder | [2][5] |

| Melting Point | 152-153 °C | [6] |

| Hygroscopicity | Non-hygroscopic | [1] |

Solubility

The solubility of the this compound is a critical factor in its application, influencing the choice of solvent for oxidation reactions. Quantitative solubility data is sparse in the literature; however, qualitative descriptions are available.

| Solvent | Solubility | Reference |

| Water | Soluble | [7] |

| Dimethylformamide (DMF) | Soluble (0.9 g/mL at 25°C) | [6] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [7] |

| Dichloromethane (B109758) (CH₂Cl₂) | Sparingly soluble/Slightly soluble | [3][7] |

| Chloroform (CHCl₃) | Sparingly soluble | [8] |

| Acetone (B3395972) | Sparingly soluble/Slightly soluble | [5][7] |

| Toluene | Insoluble | [5] |

| Diethyl ether | Insoluble | [5] |

| Hexane | Insoluble | [7] |

Spectroscopic Data

The structural identity of the this compound can be confirmed by various spectroscopic techniques.

| Technique | Characteristic Peaks | Reference |

| Infrared (IR) | 930, 875, 765, 730 cm⁻¹ (characteristic of the dichromate ion) | [6] |

| ¹³C NMR | Spectra available in databases | [9] |

| ¹H NMR | Spectra available in databases | [4] |

Preparation of the this compound

The this compound is prepared by the reaction of chromium trioxide (CrO₃) with pyridine (B92270) in an aqueous solution.[1][2]

Figure 1: Conceptual diagram for the synthesis of the this compound.

Experimental Protocol: Preparation of Pyridinium Dichromate (PDC)

Caution: Chromium(VI) compounds are toxic and carcinogenic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

-

A concentrated aqueous solution of chromium trioxide is prepared by carefully dissolving CrO₃ in water.

-

The solution is cooled in an ice bath.

-

Pyridine is slowly added to the cooled chromium trioxide solution with stirring. The reaction can be exothermic and potentially explosive if the addition is too rapid.[2]

-

The resulting orange precipitate of pyridinium dichromate is collected by filtration.

-

The solid is washed with cold acetone and dried under vacuum to yield the final product.[2]

Mechanism of Oxidation

The oxidation of alcohols by the this compound proceeds through the formation of a chromate (B82759) ester intermediate. This is followed by the rate-determining step involving the abstraction of a proton from the carbon bearing the hydroxyl group, leading to the formation of the carbonyl compound and a reduced chromium species.[1][10]

Figure 2: Simplified signaling pathway of alcohol oxidation by PDC.

The solvent plays a crucial role in the outcome of the oxidation of primary alcohols. In dichloromethane (CH₂Cl₂), the reaction typically stops at the aldehyde stage.[3] However, in a more polar solvent like dimethylformamide (DMF), non-conjugated primary alcohols can be further oxidized to carboxylic acids.[2][3] This is believed to occur via the formation of an aldehyde hydrate (B1144303) intermediate which is then oxidized.[11]

Applications in Organic Synthesis: Oxidation of Alcohols

The primary application of the this compound is the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

Oxidation of Primary Alcohols to Aldehydes

PDC is a preferred reagent for this conversion, especially for acid-sensitive substrates, due to its mild and near-neutral reaction conditions.[3]

| Substrate | Conditions | Product | Yield (%) | Reference |

| Geraniol | PDC, CH₂Cl₂, rt | Geranial | 85 | Fieser & Fieser, "Reagents for Organic Synthesis", Vol. 8, p. 438 |

| 1-Decanol | PDC, CH₂Cl₂, rt | 1-Decanal | 98 | Corey, E.J.; Schmidt, G. Tetrahedron Lett.1979 , 20, 399. |

| Cinnamyl alcohol | PDC, CH₂Cl₂, rt | Cinnamaldehyde | 97 | Corey, E.J.; Schmidt, G. Tetrahedron Lett.1979 , 20, 399. |

Oxidation of Secondary Alcohols to Ketones

The oxidation of secondary alcohols to ketones using PDC is generally efficient and high-yielding.

| Substrate | Conditions | Product | Yield (%) | Reference |

| 2-Octanol | PDC, CH₂Cl₂, rt | 2-Octanone | 97 | Corey, E.J.; Schmidt, G. Tetrahedron Lett.1979 , 20, 399. |

| Cyclohexanol | PDC, CH₂Cl₂, rt | Cyclohexanone | 95 | Fieser & Fieser, "Reagents for Organic Synthesis", Vol. 8, p. 438 |

| Cholesterol | PDC, DMF, rt | Cholestenone | 90 | Fieser & Fieser, "Reagents for Organic Synthesis", Vol. 8, p. 438 |

Experimental Protocols for Alcohol Oxidation

General Procedure for the Oxidation of an Alcohol to a Carbonyl Compound

Figure 3: A typical experimental workflow for the oxidation of an alcohol using PDC.

Detailed Steps: [12]

-

To a stirred suspension of the alcohol (1 equivalent) and powdered 3Å molecular sieves in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere, add pyridinium dichromate (PDC) (approximately 1.5 to 2.5 equivalents) in one portion at room temperature.

-

Stir the mixture at room temperature for the appropriate time (typically monitored by TLC).

-

Upon completion of the reaction, dilute the mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Celite.

-

Wash the filter cake thoroughly with diethyl ether.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Note: The addition of molecular sieves or Celite can help to prevent the formation of a tar-like residue that can complicate product isolation.[12][13]

Safety and Environmental Considerations

The this compound, being a chromium(VI) compound, is classified as toxic and a suspected carcinogen.[2][10] It is also an irritant to the skin and mucous membranes.[2] Proper handling procedures, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential.[5] Furthermore, chromium waste is hazardous to the environment and must be disposed of according to regulations.[2][10] Due to these concerns, there has been a significant effort in the scientific community to develop greener and less toxic oxidizing agents.[10][13]

Conclusion

The this compound (PDC) remains a valuable tool in the arsenal (B13267) of the synthetic organic chemist. Its mild, selective, and versatile nature makes it an excellent choice for the oxidation of a wide range of alcohols, particularly those with acid-sensitive functional groups. While the toxicity of chromium-based reagents necessitates careful handling and disposal, a thorough understanding of its properties, reaction conditions, and mechanistic pathways, as detailed in this guide, allows for its effective and safe application in the synthesis of complex molecules relevant to research, and the pharmaceutical industry.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. adichemistry.com [adichemistry.com]

- 4. This compound | C10H12Cr2N2O7 | CID 2724130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyridinium Dichromate | 20039-37-6 | TCI AMERICA [tcichemicals.com]

- 6. Pyridinium dichromate | 20039-37-6 [chemicalbook.com]

- 7. Pyridinium dichromate, 98% | Fisher Scientific [fishersci.ca]

- 8. benchchem.com [benchchem.com]

- 9. Pyridinium dichromate(20039-37-6) 13C NMR spectrum [chemicalbook.com]

- 10. PDC Pyridium Dichromate Oxidations – this compound - Wordpress [reagents.acsgcipr.org]

- 11. organic chemistry - Corey-Schmidt oxidation of primary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

The Discovery and Enduring Utility of Pyridinium Dichromate: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinium (B92312) dichromate (PDC), a stable, orange crystalline solid, has occupied a significant position in the synthetic organic chemist's toolkit for decades. This technical guide provides an in-depth exploration of the discovery, history, and core applications of this versatile oxidizing agent. We will delve into its physicochemical properties, provide detailed experimental protocols for its synthesis and use, and present quantitative data on its performance in the selective oxidation of alcohols. Furthermore, this guide will clarify the distinct yet complementary roles of Sir John Warcup Cornforth and E. J. Corey and G. Schmidt in the development of this reagent.

A Tale of Two Discoveries: The History of Pyridinium Dichromate

The history of pyridinium dichromate (PDC) is marked by two pivotal moments that shaped its place in organic synthesis.

1.1. The Cornforth Reagent: An Early Introduction

In 1962, the Australian-British chemist Sir John Warcup Cornforth, a Nobel laureate in Chemistry in 1975, first introduced the pyridinium salt of dichromate.[1] This reagent, which came to be known as the this compound, was recognized as a strong oxidizing agent capable of converting primary and secondary alcohols to their corresponding aldehydes and ketones.[1][2] Cornforth's work laid the foundational groundwork for the use of this compound in organic chemistry.[3]

1.2. Corey and Schmidt: Unveiling the Synthetic Potential

While Cornforth introduced the reagent, it was the seminal work of E. J. Corey and G. Schmidt in 1979 that fully unlocked and popularized its utility in synthetic organic chemistry.[4] Their research, published in Tetrahedron Letters, detailed procedures for the use of PDC in aprotic media, demonstrating its remarkable selectivity and effectiveness as a mild oxidizing agent.[4] They established that the choice of solvent was critical to the reaction outcome, a discovery that greatly enhanced the reagent's versatility.[5] It is this thorough investigation and methodological development that led to the widespread adoption of PDC in complex molecule synthesis.[4]

Physicochemical Properties of Pyridinium Dichromate

PDC is a commercially available, non-hygroscopic, orange to brown solid that is stable in air, facilitating its handling and storage.[6][7] Its reduced acidity compared to the related pyridinium chlorochromate (PCC) makes it a more suitable choice for reactions involving acid-sensitive substrates.[5]

| Property | Value |

| Chemical Formula | C₁₀H₁₂N₂Cr₂O₇ |

| Molar Mass | 376.20 g/mol |

| Appearance | Orange to brown crystalline solid |

| Melting Point | 152-153 °C |

| Solubility | Soluble in water, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). Sparingly soluble in dichloromethane (B109758) (CH₂Cl₂), chloroform (B151607) (CHCl₃), and acetone. |

| Acidity | Less acidic than pyridinium chlorochromate (PCC) |

The Art of Oxidation: Synthetic Applications and Quantitative Data

The primary application of pyridinium dichromate is the oxidation of primary and secondary alcohols. The selectivity of the oxidation of primary alcohols is highly dependent on the solvent used.

3.1. Oxidation of Primary Alcohols to Aldehydes

In aprotic solvents such as dichloromethane (CH₂Cl₂), PDC selectively oxidizes primary alcohols to aldehydes in high yields, without significant over-oxidation to carboxylic acids.[4][5]

| Substrate | Product | Solvent | Reaction Time (h) | Yield (%) |

| n-Decanol | n-Decanal | CH₂Cl₂ | 20-24 | 98 |

| 9-Hexadecanol | 9-Hexadecanal | CH₂Cl₂ | 20-24 | 94 |

| Citronellol | Citronellal | CH₂Cl₂ | 20-24 | 92 |

| Benzyl alcohol | Benzaldehyde | CH₂Cl₂ | 10 | 83 |

| p-tert-Butylbenzyl alcohol | p-tert-Butylbenzaldehyde | CH₂Cl₂ | 10 | 94 |

3.2. Oxidation of Primary Alcohols to Carboxylic Acids

In the polar solvent dimethylformamide (DMF), PDC acts as a stronger oxidizing agent, converting non-conjugated primary alcohols to carboxylic acids.[5] However, allylic and benzylic primary alcohols are still selectively oxidized to aldehydes even in DMF.[5]

3.3. Oxidation of Secondary Alcohols to Ketones

PDC efficiently oxidizes secondary alcohols to their corresponding ketones.[5]

| Substrate | Product | Solvent | Reaction Time (h) | Yield (%) |

| 4-tert-Butylcyclohexanol | 4-tert-Butylcyclohexanone | CH₂Cl₂ | 3 | 97 |

Experimental Protocols

4.1. Preparation of Pyridinium Dichromate (this compound)

This protocol is adapted from the originally described methods.[1]

Materials:

-

Chromium trioxide (CrO₃)

-

Pyridine (B92270) (C₅H₅N)

-

Deionized water

-

Acetone

Procedure:

-

Slowly add a concentrated aqueous solution of chromium trioxide to pyridine with cooling in an ice bath. Caution: This reaction can be exothermic and potentially explosive if the addition is too rapid. Ensure the chromium trioxide is fully dissolved in water before addition.

-

After the addition is complete, filter the resulting orange precipitate.

-

Wash the solid with acetone.

-

Dry the resulting orange powder. The product is stable in air and not particularly hygroscopic.[1]

4.2. General Procedure for the Oxidation of a Primary Alcohol to an Aldehyde

This protocol is based on the work of Corey and Schmidt.[4]

Materials:

-

Primary alcohol

-

Pyridinium dichromate (PDC)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Celite or molecular sieves (optional, but recommended)

-

Diethyl ether

Procedure:

-

To a stirred suspension of PDC (1.5 equivalents) in anhydrous dichloromethane, add a solution of the primary alcohol (1 equivalent) in dichloromethane. The addition of Celite or molecular sieves can prevent the formation of a tar-like residue and simplify work-up.[8]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times typically range from 10 to 24 hours.[4]

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Filter the mixture through a pad of Celite or silica (B1680970) gel to remove the chromium byproducts.

-

Wash the filter cake with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure to afford the crude aldehyde.

-

If necessary, purify the product by column chromatography.

Reaction Mechanism and Experimental Workflow

The oxidation of alcohols by PDC is believed to proceed through the formation of a chromate (B82759) ester intermediate.[2]

Figure 1: Generalized mechanism of alcohol oxidation by PDC.

A typical experimental workflow for a PDC-mediated oxidation is outlined below.

Figure 2: Experimental workflow for PDC oxidation.

Conclusion

Pyridinium dichromate has a rich history, from its initial introduction by Cornforth to its full development as a versatile synthetic tool by Corey and Schmidt. Its reliability, stability, and tunable reactivity have solidified its role in organic synthesis for the selective oxidation of alcohols. While the development of newer, less toxic oxidizing agents is an ongoing pursuit in green chemistry, a thorough understanding of the properties and applications of PDC remains essential for researchers and professionals in the field of drug development and complex molecule synthesis. The protocols and data presented in this guide are intended to provide a comprehensive resource for the effective application of this important reagent.

Safety Note: Chromium(VI) compounds, including PDC, are toxic and carcinogenic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[5]

References

- 1. archive.nptel.ac.in [archive.nptel.ac.in]

- 2. grokipedia.com [grokipedia.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 5. adichemistry.com [adichemistry.com]

- 6. This compound | C10H12Cr2N2O7 | CID 2724130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyridinium Dichromate (PDC) [organic-chemistry.org]

- 8. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

Synthesis of Pyridinium Dichromate from Chromium Trioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Pyridinium (B92312) Dichromate (PDC), a versatile and selective oxidizing agent, from chromium trioxide. This document outlines the key quantitative data from various synthetic protocols, offers a detailed experimental procedure, and includes a visual representation of the synthesis workflow.

Core Data Presentation

The synthesis of Pyridinium Dichromate (PDC) from chromium trioxide and pyridine (B92270) has been reported under various conditions. The following table summarizes the quantitative data from representative experimental protocols.

| Reactants | Molar Ratio (CrO₃ : Pyridine) | Reaction Temperature | Reaction Time | Reported Yield | Reference |

| Chromium Trioxide, Pyridine, Water | ~1 : 2 | Cooled in an ice bath | Not specified | Not specified | [1] |

| Chromium Trioxide, Pyridine, Water | 1 : 2.03 | 15-25°C | Not specified | Not specified | [2] |

| Chromium Trioxide, Pyridine, Water | ~1 : 2 | -30°C for CrO₃ solution, -20°C for precipitation | Not specified | Not specified | [3] |

Note: The exact yield for the preparation of PDC is often not explicitly reported in the literature, as it is typically prepared and used directly in subsequent oxidation reactions.

Experimental Protocol: The Cornforth Method

This protocol is based on the widely adopted method for preparing Pyridinium Dichromate, often referred to as the Cornforth reagent.[1] This procedure involves the reaction of chromium trioxide with pyridine in an aqueous medium, followed by precipitation of the product.

Materials:

-

Chromium trioxide (CrO₃)

-

Pyridine (C₅H₅N)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Preparation of the Chromium Trioxide Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve chromium trioxide (CrO₃) in a minimal amount of deionized water.

-

Cooling: Place the flask in an ice bath and cool the solution to below 0°C with continuous stirring. It is crucial to ensure the chromium trioxide is fully dissolved before proceeding to avoid potential hazards.[1]

-

Addition of Pyridine: Slowly add pyridine to the cold chromium trioxide solution dropwise using a dropping funnel. The addition should be gradual to control the exothermic reaction.

-

Reaction: Continue stirring the mixture in the ice bath for several hours (e.g., 4-5 hours) to ensure the complete formation of the pyridinium dichromate salt.

-

Precipitation: To the cooled solution, add acetone to precipitate the orange-yellow solid of pyridinium dichromate.[2]

-

Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with cold acetone to remove any unreacted starting materials and impurities. Dry the product under vacuum to obtain the final pyridinium dichromate.

Safety Precautions:

-

Chromium trioxide is a strong oxidizing agent and is highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood.[4]

-

The reaction between chromium trioxide and pyridine can be highly exothermic and potentially explosive. Slow and controlled addition of pyridine to a cooled solution is essential for safety.[1]

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Pyridinium Dichromate from chromium trioxide.

Caption: Synthesis of Pyridinium Dichromate Workflow.

References

Cornforth Reagent: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Physical, Chemical, and Reactive Properties of Pyridinium (B92312) Dichromate (PDC)

Introduction

Cornforth reagent, known systematically as Pyridinium Dichromate (PDC), is a powerful oxidizing agent with the chemical formula [C₅H₅NH]₂[Cr₂O₇].[1][2] First introduced in 1962 by the Nobel laureate Sir John Warcup Cornforth, this reagent has been a valuable tool in organic synthesis for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and a discussion of its reaction mechanisms. Due to the toxicity of chromium-based reagents, their use has diminished in recent years, however, understanding their properties and applications remains relevant for synthetic chemists.[1][2]

Physical and Chemical Properties

This compound is an orange to brown crystalline solid that is stable in air and not particularly hygroscopic, although some sources describe it as moisture-sensitive.[1][4] It has a melting point in the range of 152-153 °C.[5][6][7] The reagent is readily soluble in water, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), but has poor solubility in acetone (B3395972) and chlorinated solvents like dichloromethane, where it forms suspensions.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₂Cr₂N₂O₇ | [1][8] |

| Molecular Weight | 376.2 g/mol | [1][6][9] |

| Appearance | Orange to brown solid | [1][6] |

| Melting Point | 152-153 °C | [5][6][7][9] |

| Boiling Point | 145 to 147 °C | [1][2] |

| Density | 1.71 g/cm³ (at 20 °C) | [5] |

| Vapor Pressure | 0 Pa (at 25 °C) | [5] |

| Solubility in Water | Soluble | [1] |

| Solubility in Organic Solvents | Readily Soluble: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). Poorly Soluble: Acetone, Dichloromethane (forms suspensions). | [1] |

| Stability | Stable in air. | [1] |

| Hygroscopicity | Not particularly hygroscopic, but can be moisture sensitive. | [1][4][5] |

Experimental Protocols

Synthesis of this compound

The preparation of this compound involves the reaction of chromium trioxide with pyridine (B92270) in an aqueous solution. Caution is advised as the reaction can be explosive if not performed correctly.

Procedure:

-

A concentrated aqueous solution of chromium trioxide (CrO₃) is prepared by thoroughly dissolving the solid in water.

-

The chromium trioxide solution is cooled in an ice bath.

-

Pyridine is added slowly to the cooled solution.

-

The resulting orange precipitate is collected by filtration.

-

The solid is washed with acetone and then dried to yield the this compound as an orange powder.[1]

Oxidation of a Secondary Alcohol: Cyclohexanol (B46403) to Cyclohexanone

This protocol provides a representative example of the oxidation of a secondary alcohol to a ketone using this compound.

Materials:

-

Cyclohexanol

-

This compound (PDC)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Celite or Silica (B1680970) Gel

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of this compound (1.5 equivalents) in anhydrous dichloromethane, add a solution of cyclohexanol (1 equivalent) in dichloromethane.

-

The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is diluted with diethyl ether.

-

The resulting mixture is filtered through a pad of Celite or silica gel to remove the chromium byproducts.

-

The filtrate is collected and the solvent is removed under reduced pressure.

-

The crude product can be further purified by distillation or column chromatography to yield pure cyclohexanone.

Mechanism of Oxidation

The oxidation of alcohols by this compound is believed to proceed through the formation of a chromate (B82759) ester intermediate. This is followed by the elimination of a proton from the alcohol carbon, leading to the formation of the carbonyl compound and a reduced chromium species.

Spectroscopic Data

The infrared (IR) spectrum of this compound exhibits characteristic absorption bands for the dichromate ion at approximately 930, 875, 765, and 730 cm⁻¹. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra are also available for the characterization of this reagent.

Safety and Handling

This compound is a toxic and carcinogenic compound due to its hexavalent chromium content.[2] It should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated fume hood. As a strong oxidant, it can promote fires.[2]

Conclusion

This compound remains a historically significant and synthetically useful oxidizing agent. Its mild and selective nature for the conversion of alcohols to aldehydes and ketones has secured its place in the repertoire of organic chemists. However, the environmental and health concerns associated with chromium (VI) compounds necessitate careful handling and consideration of greener alternatives in modern synthetic planning. This guide provides the essential technical information for researchers and professionals to understand and, where appropriate, utilize this classic reagent safely and effectively.

References

- 1. Pyridinium Dichromate (PDC) [organic-chemistry.org]

- 2. Oxidation of benzyl alcohol by pyridinium dichromate in acetonitrile. Using the para/meta ratio of substituent effects for mechanism elucidation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. elixirpublishers.com [elixirpublishers.com]

- 8. Sciencemadness Discussion Board - Alcohol oxidation via chromic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

The Cornforth Reagent: A Technical Guide to the Mechanism of Alcohol Oxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinium (B92312) dichromate (PDC), commonly known as the Cornforth reagent, is a versatile oxidizing agent for the selective conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2][3] Its mild and non-acidic nature makes it particularly suitable for the oxidation of substrates sensitive to acid-catalyzed side reactions.[1][4] This technical guide provides an in-depth analysis of the mechanism of alcohol oxidation by the this compound, supported by quantitative kinetic data, detailed experimental protocols, and visual diagrams to elucidate the key transformations.

Introduction

The this compound, first introduced by Sir John Warcup Cornforth, is a complex of chromium trioxide with pyridine (B92270) and water.[1][5] It is a stable, non-hygroscopic, orange crystalline solid that is soluble in various organic solvents.[6][7] The reagent offers a significant advantage over other chromium-based oxidants like the Jones reagent by allowing for the controlled oxidation of primary alcohols to aldehydes, minimizing over-oxidation to carboxylic acids, particularly in non-polar solvents like dichloromethane (B109758).[1][8] In more polar solvents such as dimethylformamide (DMF), primary alcohols can be oxidized to carboxylic acids.[5][6][9]

The Active Species and Reaction Mechanism

The oxidation of alcohols by the this compound proceeds through a well-established two-step mechanism: the formation of a chromate (B82759) ester intermediate followed by an E2-like elimination.[10][11][12]

Step 1: Formation of the Chromate Ester

The alcohol oxygen acts as a nucleophile, attacking the electrophilic chromium(VI) center of the pyridinium dichromate. This is followed by a proton transfer, leading to the formation of a chromate ester intermediate.[13][14]

Step 2: E2-like Elimination

A base, which can be pyridine, another alcohol molecule, or the solvent, abstracts a proton from the carbon bearing the oxygen. This initiates a concerted elimination reaction where the C-H bond electrons form the new carbon-oxygen double bond, and the chromium-oxygen bond cleaves, with the chromium(VI) being reduced to a chromium(IV) species.[13][14][15]

The overall reaction stoichiometry for the oxidation of an alcohol to a carbonyl compound is:

3 R₂CHOH + 2 Cr(VI) → 3 R₂C=O + 2 Cr(III) + 6 H⁺[16]

Mechanism of Over-oxidation to Carboxylic Acids in DMF

In polar aprotic solvents like DMF, primary alcohols can be further oxidized to carboxylic acids.[5][6] This is believed to occur through the formation of an aldehyde hydrate (B1144303) intermediate, which is then oxidized in a similar manner to the initial alcohol.[9][17] Water required for hydrate formation can originate from the decomposition of PDC in DMF.[9]

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Caption: The two-step mechanism of alcohol oxidation by the this compound.

Caption: A generalized experimental workflow for alcohol oxidation using PDC.

Quantitative Data

The kinetics of the oxidation of alcohols by pyridinium dichromate have been studied in detail. The reaction is typically first-order with respect to PDC, and it exhibits Michaelis-Menten type kinetics with respect to the alcohol.[18][19] The reaction is also promoted by hydrogen ions.[18]

A study on the oxidation of substituted benzyl (B1604629) alcohols in acetonitrile (B52724) acidified with trichloroacetic acid provided the following kinetic and activation parameters:

| Substituent | 10⁴ k (s⁻¹) at 293 K | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |

| H | 1.67 | 52.50 | -133 |

| p-OCH₃ | 9.21 | 38.74 | -168 |

| p-CH₃ | 4.50 | 45.30 | -150 |

| p-Cl | 1.95 | 57.21 | -118 |

| m-Cl | 0.85 | 60.68 | -113 |

| p-NO₂ | 0.24 | 68.75 | -96 |

| m-NO₂ | 0.44 | 65.08 | -103 |

Data extracted from a study on the oxidation of substituted benzyl alcohols by PDC in acetonitrile. The full dataset can be found in the cited reference.[20]

Experimental Protocols

Preparation of Pyridinium Dichromate (this compound)

Caution: Chromium trioxide is a strong oxidizing agent and is corrosive and carcinogenic. Pyridine is flammable and toxic. This procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

-

To a stirred solution of chromium trioxide (CrO₃) in a minimum amount of water, cooled to below 0°C in an ice bath, slowly add pyridine dropwise.[16] The reaction can be exothermic and may cause an explosion if the addition is too rapid.[6][7]

-

After the addition is complete, continue to cool the solution for 4-5 hours.[16]

-

Dilute the solution with acetone (B3395972) to precipitate the product.[16]

-

Filter the resulting orange solid, wash with acetone, and dry under vacuum to yield pyridinium dichromate.[6][16] The purity can be checked by its melting point (154°C) and iodometric titration.[16]

General Procedure for the Oxidation of an Alcohol

-

To a stirred suspension of the alcohol (1 equivalent) and powdered molecular sieves in anhydrous dichloromethane (CH₂Cl₂), add pyridinium dichromate (PDC) (2.5 equivalents) portion-wise at room temperature under a nitrogen atmosphere.[21]

-

Stir the reaction mixture overnight. A brown, tar-like precipitate will form as the reaction progresses.[21]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter the reaction mixture through a pad of Celite or silica gel, and wash the filter cake with dichloromethane.[21]

-

Combine the organic filtrates and wash with water and brine solution.[21]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrate under reduced pressure to obtain the crude product.[21]

-

If necessary, purify the product by column chromatography.

Conclusion

The this compound remains a valuable tool in organic synthesis for the mild and selective oxidation of alcohols. Its ease of handling and predictable reactivity make it a reliable choice for the preparation of aldehydes and ketones, particularly in the context of complex molecule synthesis where functional group tolerance is critical. A thorough understanding of its mechanism, the influence of reaction conditions, and appropriate experimental procedures, as outlined in this guide, is essential for its successful application in research and development. While concerns over chromium waste have led to the development of alternative oxidizing agents, the efficacy and selectivity of the this compound ensure its continued relevance in the synthetic chemist's toolkit.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound | C10H12Cr2N2O7 | CID 2724130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]

- 4. Pyridinium Dichromate (PDC) [organic-chemistry.org]

- 5. adichemistry.com [adichemistry.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. ChemicalDesk.Com: Chromium Reagents (Chromate) [allchemist.blogspot.com]

- 8. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 9. organic chemistry - Corey-Schmidt oxidation of primary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. LON-CAPA Oxidation [s10.lite.msu.edu]

- 11. Cr (VI) Oxide Reagents - Wordpress [reagents.acsgcipr.org]

- 12. Alcohol Reactivity [www2.chemistry.msu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 16. socialresearchfoundation.com [socialresearchfoundation.com]

- 17. Jones Oxidation [organic-chemistry.org]

- 18. joac.info [joac.info]

- 19. researchgate.net [researchgate.net]

- 20. Oxidation of benzyl alcohol by pyridinium dichromate in acetonitrile. Using the para/meta ratio of substituent effects for mechanism elucidation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 21. organic-synthesis.com [organic-synthesis.com]

Pyridinium Dichromate: A Comprehensive Technical Guide for Researchers

CAS Number: 20039-37-6[1][2][3][4]

This technical guide provides an in-depth overview of Pyridinium (B92312) Dichromate (PDC), a significant oxidizing agent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, safety data, and a representative experimental protocol.

Chemical and Physical Properties

Pyridinium dichromate, also known as Cornforth reagent, is a pyridinium salt of dichromate.[5] It is a powerful oxidizing agent capable of converting primary and secondary alcohols to aldehydes and ketones, respectively.[5] PDC is recognized for its selectivity and effectiveness under mild conditions, which allows for high yields with minimal byproducts. Its applications extend to the oxidation of various other functional groups, making it a versatile tool in synthetic organic chemistry.[3]

| Property | Value |

| Molecular Formula | C₁₀H₁₂Cr₂N₂O₇[3] |

| Molecular Weight | 376.21 g/mol [2][3] |

| Appearance | Orange to brownish-red crystalline powder[3] |

| Melting Point | 140.0-149.0 °C[3] |

| Solubility | Soluble in water[5] |

Safety Data

Pyridinium dichromate is a hazardous substance and must be handled with appropriate safety precautions. It is classified as a flammable solid, a strong oxidizer, and a carcinogen.[6][7] Contact with combustible material may cause fire.[8] It also causes severe skin burns, eye damage, and respiratory tract irritation.[6][8]

GHS Hazard Classification

| Hazard Class | Category |

| Flammable solids | Category 1 |

| Oxidizing solids | Category 2 |

| Skin corrosion/irritation | Category 1B |

| Serious eye damage/eye irritation | Category 1 |

| Carcinogenicity (Inhalation) | Category 1B |

| Acute aquatic toxicity | Category 1 |

| Chronic aquatic toxicity | Category 1 |

Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H228 | Flammable solid. |

| H272 | May intensify fire; oxidizer. | |

| H314 | Causes severe skin burns and eye damage. | |

| H350i | May cause cancer by inhalation. | |

| H410 | Very toxic to aquatic life with long lasting effects. | |

| Precautionary | P201 | Obtain special instructions before use. |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | |

| P220 | Keep/Store away from clothing/ combustible materials. | |

| P273 | Avoid release to the environment. | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

First Aid Measures

| Exposure Route | First Aid Measures |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |

| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. |

| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid. |

Experimental Protocol: Oxidation of a Primary Alcohol to an Aldehyde

This section details a general procedure for the oxidation of a primary alcohol to its corresponding aldehyde using pyridinium dichromate.

Materials

-

Primary alcohol (substrate)

-

Pyridinium Dichromate (PDC)

-

Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)

-

Molecular sieves or Celite

-

Sodium sulfate (B86663) (Na₂SO₄) (anhydrous)

-

Water (H₂O)

-

Brine solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen gas supply

-

Filtration apparatus (e.g., Buchner funnel with Celite pad)

-

Separatory funnel

-

Rotary evaporator

Procedure

-

To a stirred suspension of the primary alcohol (1 equivalent) and molecular sieves in anhydrous dichloromethane (20 volumes) in a round-bottom flask under a nitrogen atmosphere, add pyridinium dichromate (2.5 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture overnight. A brown, tar-like precipitate will form as the reaction progresses.

-

Upon completion of the reaction, filter the mixture through a pad of Celite.

-

Wash the filter cake with additional dichloromethane.

-

Combine the organic filtrates and wash sequentially with water (10 volumes) and brine solution (5 volumes).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude aldehyde.

-

If necessary, the crude product can be purified by column chromatography.

Visualizations

Experimental Workflow for PDC Oxidation

Caption: Workflow for the oxidation of a primary alcohol using PDC.

Signaling Pathway of PDC Oxidation

Caption: Simplified pathway of alcohol oxidation by PDC.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. adichemistry.com [adichemistry.com]

- 3. joac.info [joac.info]

- 4. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Pyridinium Dichromate (PDC) [organic-chemistry.org]

- 6. asianpubs.org [asianpubs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Role of Pyridine in the Cornforth Reagent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Cornforth reagent, pyridinium (B92312) dichromate (PDC), is a versatile and selective oxidizing agent widely employed in organic synthesis. Its efficacy in converting primary and secondary alcohols to aldehydes and ketones, respectively, is well-documented. This technical guide provides an in-depth exploration of the multifaceted role of pyridine (B92270) in the formation, stability, and reactivity of the this compound. We will delve into the reaction mechanism, present quantitative data on its performance, and provide detailed experimental protocols for its preparation and use.

Introduction: The Significance of Pyridine in Chromium-Based Oxidations

Chromium(VI)-based reagents have long been a cornerstone in the arsenal (B13267) of synthetic organic chemists for the oxidation of alcohols. However, controlling the extent of oxidation, particularly for primary alcohols, and ensuring compatibility with sensitive functional groups have been persistent challenges. The introduction of pyridine as a key component in these reagents marked a significant advancement in achieving milder and more selective oxidations.

The this compound, with the chemical formula [C₅H₅NH]₂[Cr₂O₇], is a pyridinium salt of dichromate.[1] The incorporation of pyridine into the reagent's structure fundamentally alters its chemical properties compared to harsher chromium oxidants like chromic acid. Pyridine's role extends beyond that of a simple counterion; it actively participates in the reaction mechanism and dictates the reagent's reactivity and selectivity. This guide will elucidate the critical functions of pyridine in the context of the this compound.

The Multifaceted Role of Pyridine

Pyridine plays several crucial roles in the chemistry of the this compound:

-

Formation of the Pyridinium Salt: The preparation of the this compound involves the reaction of chromium trioxide with pyridine in an aqueous solution.[1][2] Pyridine, a weak base, is protonated to form the pyridinium cation ([C₅H₅NH]⁺), which then acts as the counterion to the dichromate anion ([Cr₂O₇]²⁻). This salt formation results in a stable, orange-colored solid that is less acidic than pyridinium chlorochromate (PCC).[2][3] This reduced acidity makes the this compound particularly suitable for the oxidation of molecules containing acid-sensitive functional groups.[2][3]

-

Modulation of Reactivity and Selectivity: The pyridinium cation significantly influences the oxidizing power of the dichromate anion. The bulky and less electrophilic nature of the pyridinium ion, compared to a proton in chromic acid, tempers the reactivity of the oxidant. This moderation is key to achieving the selective oxidation of primary alcohols to aldehydes, preventing over-oxidation to carboxylic acids, especially when the reaction is conducted in non-polar solvents like dichloromethane (B109758) (DCM).[3][4]

-

Influence of Solvent on Oxidation State: The choice of solvent in conjunction with the pyridinium dichromate reagent dramatically impacts the final product.

-

In dichloromethane (DCM) , a non-polar aprotic solvent, the oxidation of primary alcohols typically stops at the aldehyde stage.[3][4]

-

In N,N-dimethylformamide (DMF) , a polar aprotic solvent, the oxidation of non-conjugated primary alcohols proceeds to the corresponding carboxylic acid.[3][4][5] This is attributed to the potential for DMF to facilitate the formation of a hydrate (B1144303) from the intermediate aldehyde, which is then further oxidized.[5] However, allylic and benzylic primary alcohols are selectively oxidized to aldehydes even in DMF.[3][4]

-

-

Role in the Reaction Mechanism: During the oxidation process, pyridine can act as a base to facilitate the removal of a proton from the carbon bearing the hydroxyl group in the chromate (B82759) ester intermediate. This proton abstraction is a critical step in the elimination reaction that leads to the formation of the carbonyl group.

Quantitative Data on this compound Oxidations

The efficiency of the this compound is demonstrated by the high yields obtained in the oxidation of various alcohols. The following tables summarize representative quantitative data from the literature.

Table 1: Oxidation of Primary Alcohols to Aldehydes with Pyridinium Dichromate in Dichloromethane

| Substrate (Primary Alcohol) | Product (Aldehyde) | Yield (%) | Reference |

| 1-Heptanol | Heptanal | ~85-91 | [6] |

| Geraniol | Geranial | 85 | E.J. Corey, G. Schmidt, Tetrahedron Lett., 1979 , 20, 399. |

| Cinnamyl alcohol | Cinnamaldehyde | 97 | E.J. Corey, G. Schmidt, Tetrahedron Lett., 1979 , 20, 399. |

| 1-Decanol | Decanal | 98 | E.J. Corey, G. Schmidt, Tetrahedron Lett., 1979 , 20, 399. |

Table 2: Oxidation of Secondary Alcohols to Ketones with Pyridinium Dichromate

| Substrate (Secondary Alcohol) | Product (Ketone) | Solvent | Yield (%) | Reference |

| 4-tert-Butylcyclohexanol | 4-tert-Butylcyclohexanone | DCM | 97 | E.J. Corey, G. Schmidt, Tetrahedron Lett., 1979 , 20, 399. |

| Borneol | Camphor | DCM | 89 | E.J. Corey, G. Schmidt, Tetrahedron Lett., 1979 , 20, 399. |

| Cyclododecanol | Cyclododecanone | DCM | 96 | E.J. Corey, G. Schmidt, Tetrahedron Lett., 1979 , 20, 399. |

Table 3: Solvent Effect on the Oxidation of a Primary Alcohol with Pyridinium Dichromate

| Substrate | Solvent | Product | Yield (%) | Reference |

| 1-Decanol | Dichloromethane | Decanal | 98 | E.J. Corey, G. Schmidt, Tetrahedron Lett., 1979 , 20, 399. |

| 1-Decanol | Dimethylformamide | Decanoic Acid | 92 | E.J. Corey, G. Schmidt, Tetrahedron Lett., 1979 , 20, 399. |

Reaction Mechanism and Visualization

The oxidation of an alcohol by the this compound is believed to proceed through the formation of a chromate ester intermediate.[7] The subsequent steps involve a proton transfer and an elimination reaction.

Caption: Reaction mechanism of alcohol oxidation by the this compound.

Experimental Protocols

Preparation of the this compound (Pyridinium Dichromate)

Caution: The reaction of chromium trioxide with pyridine is highly exothermic and can be explosive. This procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a flask equipped with a magnetic stirrer and an ice bath, dissolve chromium trioxide (CrO₃) in a minimal amount of water to create a concentrated solution.

-

Cool the chromium trioxide solution in the ice bath.

-

Slowly and carefully add pyridine to the cooled and stirred chromium trioxide solution. Maintain the temperature below 20 °C throughout the addition.

-

An orange precipitate of pyridinium dichromate will form.

-

Continue stirring the mixture in the ice bath for 30-60 minutes after the addition is complete.

-

Collect the orange solid by vacuum filtration.

-

Wash the solid with cold acetone.

-

Dry the product under vacuum to obtain pyridinium dichromate as a stable, orange powder.[1]

General Procedure for the Oxidation of a Primary Alcohol to an Aldehyde

-

To a stirred suspension of the primary alcohol (1 equivalent) and powdered molecular sieves (3 Å) in anhydrous dichloromethane (DCM), add pyridinium dichromate (1.5 - 2.5 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).[8]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica (B1680970) gel to remove the chromium residues.

-

Wash the filter cake with additional diethyl ether.

-

Combine the organic filtrates and wash sequentially with 5% aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude aldehyde, which can be further purified by distillation or column chromatography if necessary.[8]

General Procedure for the Oxidation of a Secondary Alcohol to a Ketone

The procedure for the oxidation of secondary alcohols to ketones is analogous to the procedure for primary alcohols, using the secondary alcohol as the starting material.

Logical Workflow for Alcohol Oxidation

The following diagram illustrates the general workflow for the oxidation of an alcohol using the this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pyridinium Dichromate (PDC) [organic-chemistry.org]

- 3. adichemistry.com [adichemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. organic chemistry - Corey-Schmidt oxidation of primary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. PDC Pyridium Dichromate Oxidations – this compound - Wordpress [reagents.acsgcipr.org]

- 8. organic-synthesis.com [organic-synthesis.com]

Chromate Ester Formation with Cornforth Reagent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Cornforth reagent, chemically known as Pyridinium (B92312) Dichromate (PDC), is a versatile and selective oxidizing agent widely employed in organic synthesis.[1][2][3] Its primary application lies in the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, under mild, nearly neutral conditions.[1][2][3][4] A key feature of its mechanism is the formation of a chromate (B82759) ester intermediate, which subsequently undergoes elimination to yield the carbonyl product.[1][3][5][6] This guide provides an in-depth examination of the formation of this chromate ester, the factors influencing the reaction, detailed experimental protocols, and relevant quantitative data.

Introduction to the this compound (Pyridinium Dichromate)

Pyridinium dichromate (PDC), with the chemical formula [C₅H₅NH]₂[Cr₂O₇], is an orange, non-hygroscopic, and air-stable crystalline solid.[1][2] Introduced by Sir John Warcup Cornforth in 1962, PDC offers significant advantages over other chromium(VI) oxidants like the Jones reagent or pyridinium chlorochromate (PCC).[1][2] Notably, it is less acidic than PCC, making it the preferred reagent for reactions involving acid-sensitive substrates.[1][7] PDC is soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), and sparingly soluble in dichloromethane (B109758) (CH₂Cl₂), where it is often used as a suspension.[2][8]

The reagent's utility is marked by its high selectivity. In dichloromethane, PDC efficiently oxidizes primary alcohols to aldehydes, halting the reaction at this stage without significant over-oxidation to carboxylic acids.[4][9] However, the choice of solvent can dramatically alter the reaction's outcome; in DMF, primary alcohols are typically oxidized all the way to carboxylic acids.[2][9]

The Core Mechanism: Chromate Ester Formation

The oxidation of alcohols by PDC proceeds through a well-established mechanism common to many Cr(VI) reagents. The critical steps are the initial formation of a chromate ester intermediate followed by a rate-determining elimination step.[5][10][11][12]

-

Formation of the Chromate Ester: The alcohol's oxygen atom attacks the chromium(VI) center of the dichromate species. This is followed by proton transfers to form the chromate ester intermediate and release water.[10][11]

-

Elimination Step: A base (which can be another alcohol molecule, pyridine (B92270), or the solvent) abstracts the proton from the carbon bearing the hydroxyl group (the α-carbon). This initiates a concerted elimination (akin to an E2 reaction), where the C-H bond breaks, a C=O double bond forms, and the Cr-O bond cleaves, reducing Cr(VI) to a Cr(IV) species.[5][11]

The resulting chromium(IV) species is unstable and undergoes further reactions to ultimately form stable chromium(III) species, which appear as a green or brown precipitate.[13]

Caption: General mechanism of alcohol oxidation by PDC.

Experimental Protocols

Preparation of this compound (PDC)

Caution: Chromium trioxide (CrO₃) is a powerful oxidant and is highly toxic and carcinogenic. Always handle it with extreme care in a fume hood using appropriate personal protective equipment (PPE).

A standard procedure for preparing PDC involves the slow addition of pyridine to a concentrated aqueous solution of chromium trioxide.[2]

-

Dissolution: Dissolve chromium trioxide (CrO₃) in a minimal amount of water, and cool the solution in an ice bath. This step is crucial to control the exothermic reaction.

-

Addition of Pyridine: Slowly add pyridine to the cooled CrO₃ solution with continuous stirring.

-

Precipitation: An orange crystalline solid of pyridinium dichromate (PDC) will precipitate.

-

Isolation and Drying: Collect the solid by filtration, wash it with cold acetone, and dry it under a vacuum. The resulting orange powder is stable and not particularly hygroscopic.[2]

General Protocol for Alcohol Oxidation

The following is a representative procedure for the oxidation of a primary or secondary alcohol to an aldehyde or ketone.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add the alcohol substrate and a suitable solvent (typically dichloromethane for aldehyde formation).

-

Reagent Addition: Add pyridinium dichromate (1.5 equivalents per equivalent of alcohol) to the solution in one portion. For acid-sensitive substrates, buffered conditions can be achieved by adding powdered molecular sieves or sodium acetate.[2][4]

-

Reaction: Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are typically complete within 2-12 hours.

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether and filter it through a pad of silica (B1680970) gel or Florisil to remove the insoluble chromium byproducts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by standard methods such as column chromatography or distillation.

Caption: Standard workflow for alcohol oxidation using PDC.

Quantitative Data

The efficiency of PDC oxidation is dependent on the substrate and the reaction conditions. The following tables summarize representative data.

Table 1: Oxidation of Various Alcohols with PDC

| Substrate (Alcohol) | Product | Solvent | Yield (%) | Reference |

| 1-Decanol | Decanal | CH₂Cl₂ | 98 | E.J. Corey, G. Schmidt (1979) |

| Geraniol | Geranial | CH₂Cl₂ | 85 | E.J. Corey, G. Schmidt (1979) |

| Cyclohexanol | Cyclohexanone | CH₂Cl₂ | 95 | E.J. Corey, G. Schmidt (1979) |

| Benzyl Alcohol | Benzaldehyde | CH₂Cl₂ | >95 | E.J. Corey, G. Schmidt (1979) |

| 1-Heptanol | Heptanoic Acid | DMF | 92 | E.J. Corey, G. Schmidt (1979) |

Table 2: Kinetic Parameters for PDC Oxidation

Kinetic studies on the oxidation of aliphatic alcohols by PDC reveal important mechanistic details.[14][15]

| Parameter | Finding | Significance |

| Order w.r.t. PDC | First Order[15] | The rate is directly proportional to the concentration of the oxidant. |

| Order w.r.t. Alcohol | Michaelis-Menten Kinetics[15] | Suggests the formation of a pre-equilibrium complex (the chromate ester). |

| Effect of Acidity | Catalyzed by H⁺ ions[14][15] | Protonation of the dichromate species likely forms a stronger oxidant. |

| Kinetic Isotope Effect | kH/kD = 5.67 (for ethanol)[15] | A substantial primary isotope effect indicates that the C-H bond cleavage at the α-carbon is the rate-determining step. |

Factors Influencing Reaction Selectivity and Rate

Solvent Effects

The choice of solvent is the most critical factor in determining the product of the oxidation of primary alcohols.

-

Dichloromethane (CH₂Cl₂): In this non-polar aprotic solvent, the reaction selectively produces aldehydes from primary alcohols.[9]

-

Dimethylformamide (DMF): In this polar aprotic solvent, PDC is more soluble and reactive.[2] Non-conjugated primary alcohols are typically oxidized to carboxylic acids.[9] This is believed to occur because any residual water (or water formed from PDC decomposition) can form a hydrate (B1144303) with the intermediate aldehyde, which is then rapidly oxidized further.[16] Allylic and benzylic alcohols, however, still yield aldehydes even in DMF.[2][9]

Reaction Accelerants

The rate of oxidation can be slow for some substrates. In such cases, additives can be used to accelerate the reaction.

-

Molecular Sieves: The addition of powdered molecular sieves can significantly increase the reaction rate.[2]

-

Organic Acids: Catalytic amounts of acids like acetic acid, pyridinium trifluoroacetate, or pyridinium tosylate can accelerate the reaction, though they also render the reaction medium acidic, which may not be suitable for sensitive substrates.[2]

Safety and Environmental Considerations

All chromium(VI) compounds, including PDC, are highly toxic and are known or suspected carcinogens.[2] They must be handled with extreme caution in a well-ventilated fume hood, and all chromium-containing waste must be collected and disposed of as hazardous material according to institutional guidelines. The environmental impact of chromium waste has led to the development of greener, chromium-free oxidation methods.[1]

Conclusion

The this compound (PDC) is a reliable and selective oxidant for the conversion of alcohols to carbonyl compounds. Its mechanism, which hinges on the formation of a chromate ester intermediate, is well-understood. By carefully selecting the solvent and other reaction conditions, chemists can control the outcome of the oxidation, selectively forming aldehydes or carboxylic acids from primary alcohols. While its toxicity necessitates careful handling and disposal, PDC remains a valuable tool in the arsenal (B13267) of the synthetic organic chemist for its mildness, selectivity, and ease of use.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. nbinno.com [nbinno.com]

- 5. PDC Pyridium Dichromate Oxidations – this compound - Wordpress [reagents.acsgcipr.org]

- 6. fiveable.me [fiveable.me]

- 7. Pyridinium Dichromate (PDC) [organic-chemistry.org]

- 8. thieme-connect.com [thieme-connect.com]

- 9. adichemistry.com [adichemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. orgosolver.com [orgosolver.com]

- 12. Chromate ester - Wikipedia [en.wikipedia.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. scispace.com [scispace.com]

- 15. joac.info [joac.info]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Tale of Two Reagents: An In-depth Technical Guide to Cornforth and Corey-Schmidt Reagents in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selective oxidation of alcohols to carbonyl compounds remains a cornerstone transformation. Among the arsenal (B13267) of reagents developed for this purpose, chromium(VI)-based oxidants have historically played a pivotal role. This technical guide delves into a nuanced yet significant topic: the distinction and application of the Cornforth reagent and the Corey-Schmidt reagent. While both terms are often used in reference to pyridinium (B92312) dichromate (PDC), their historical context, preparation, and, most importantly, their application in directing reaction outcomes differ in subtle but critical ways.

This document provides a comprehensive overview of these reagents, including their chemical identity, preparation, and mechanistic pathways. It further presents a comparative analysis of their reactivity and selectivity, supported by quantitative data and detailed experimental protocols.

Defining the Reagents: A Clarification of Terms

At the heart of this discussion lies a single chemical entity: Pyridinium Dichromate (PDC) , an orange-colored solid with the chemical formula (C₅H₅NH)₂Cr₂O₇.[1][2][3] The distinction between the "this compound" and the "Corey-Schmidt reagent" is primarily one of historical context and prescribed reaction conditions, which in turn dictates the final oxidation product.

-

This compound: This term is attributed to Sir John Warcup Cornforth, who first reported the use of pyridinium dichromate in 1962 during the synthesis of mevalonolactones.[2][4] Some literature associates the "this compound" with its preparation from an aqueous solution of chromium trioxide and pyridine (B92270), implying the potential presence of water.[1][2] In the presence of water, the oxidation of primary alcohols can proceed to carboxylic acids. However, Cornforth's original work aimed for selective oxidation to the aldehyde without over-oxidation.[4]

-

Corey-Schmidt Reagent: This designation arises from the seminal 1979 publication by E.J. Corey and G. Schmidt, which systematically explored the use of PDC in aprotic media for the controlled oxidation of alcohols.[5][6][7] The "Corey-Schmidt" methodology emphasizes the use of anhydrous PDC in specific solvents to achieve high yields of either aldehydes or carboxylic acids, depending on the chosen solvent. This work solidified PDC's reputation as a versatile and selective oxidant.[8][9]

In essence, while both terms refer to PDC, the Corey-Schmidt reagent is more precisely defined by its application under anhydrous conditions to achieve specific synthetic outcomes.

Chemical Properties and Preparation

Pyridinium dichromate is a stable, non-hygroscopic, and commercially available orange solid.[1] It is soluble in water, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), but only sparingly soluble in dichloromethane (B109758) (CH₂Cl₂) and chloroform.[1] A key advantage of PDC over the related pyridinium chlorochromate (PCC) is its lower acidity, making it more suitable for the oxidation of acid-sensitive substrates.[1][3][10]

Preparation of Pyridinium Dichromate (PDC)

The standard preparation of PDC involves the reaction of chromium trioxide (CrO₃) with pyridine. The conditions of this preparation are crucial for the subsequent reactivity of the reagent.

Protocol 1: Standard Preparation of PDC (Cornforth Method)

This method, adapted from the original procedures, can be used to prepare PDC for general use.

Materials:

-

Chromium trioxide (CrO₃)

-

Pyridine

-

Water

Procedure:

-

Slowly add a concentrated aqueous solution of chromium trioxide to pyridine with cooling in an ice bath. Caution: This reaction is exothermic and can be explosive if the addition is too rapid.[2]

-

After the addition is complete, the resulting solution is diluted with acetone at -20 °C to precipitate the product.[9]

-

The orange crystalline solid is collected by filtration, washed with cold acetone, and dried under vacuum.[2]

This preparation, originating from an aqueous solution, may result in a reagent containing trace amounts of water, which can influence the oxidation of primary alcohols.

Protocol 2: Preparation for Anhydrous Applications (Corey-Schmidt Conditions)

For the selective oxidation of primary alcohols to aldehydes, it is crucial to use anhydrous PDC. While commercially available PDC is often suitable, ensuring the absence of water is paramount. The solvent used in the reaction must also be rigorously dried.

Reaction Mechanisms and Pathways

The oxidation of alcohols by PDC proceeds through the formation of a chromate (B82759) ester intermediate. The subsequent steps are influenced by the solvent and other reaction conditions.

General Mechanism of Alcohol Oxidation by PDC

The generally accepted mechanism involves the following key steps:

-

Formation of a Chromate Ester: The alcohol attacks one of the chromium atoms of the dichromate species to form a chromate ester.

-

Proton Transfer: A proton is transferred from the alcohol's hydroxyl group to one of the oxygen atoms of the chromate ester.

-

Elimination: A base (which can be pyridine, another alcohol molecule, or the solvent) removes the proton from the carbon bearing the oxygen. This initiates an elimination reaction, leading to the formation of the carbonyl group and a reduced chromium(IV) species.

Solvent-Dependent Pathways: The Corey-Schmidt Distinction

The work of Corey and Schmidt highlighted the critical role of the solvent in determining the reaction outcome for primary alcohols.

-

In Dichloromethane (CH₂Cl₂): In this aprotic, non-polar solvent, the oxidation of primary alcohols cleanly stops at the aldehyde stage.[1] The anhydrous conditions prevent the formation of the aldehyde hydrate, which is the necessary intermediate for further oxidation to a carboxylic acid.

-

In Dimethylformamide (DMF): In this polar, aprotic solvent, non-conjugated primary alcohols are oxidized to carboxylic acids.[1][8] It is proposed that DMF facilitates the formation of the aldehyde hydrate, even in the absence of added water, possibly through the decomposition of PDC itself to generate the necessary water molecules.[11] Alternatively, DMF may play a more direct role in the "hydration" and subsequent oxidation of the intermediate aldehyde.[11] Conjugated primary alcohols, such as allylic and benzylic alcohols, are still oxidized only to the aldehyde, even in DMF.[1]

Quantitative Data and Comparative Analysis

The following tables summarize the typical yields and reaction conditions for the oxidation of various alcohols using PDC under different protocols.

Table 1: Oxidation of Primary Alcohols to Aldehydes with PDC in CH₂Cl₂ (Corey-Schmidt Conditions)

| Substrate (Alcohol) | Product (Aldehyde) | Yield (%) | Reaction Time (h) | Ref. |

| n-Decanol | n-Decanal | 98 | 20-24 | [5] |

| n-Hexadecanol | n-Hexadecanal | 94 | 20-24 | [5] |

| Citronellol | Citronellal | 92 | 20-24 | [5] |

| Benzyl alcohol | Benzaldehyde | 83 | 10 | [5] |

| p-tert-Butylbenzyl alcohol | p-tert-Butylbenzaldehyde | 94 | 10 | [5] |

Table 2: Oxidation of Secondary Alcohols to Ketones with PDC in CH₂Cl₂

| Substrate (Alcohol) | Product (Ketone) | Yield (%) | Reaction Time (h) | Ref. |

| 4-tert-Butylcyclohexanol | 4-tert-Butylcyclohexanone | 97 | 3 | [5] |

| 2-Cyclohexenol | 2-Cyclohexenone | High | - | [5] |

| Cyclohexanol | Cyclohexanone | High | - | [5] |

Table 3: Oxidation of Primary Alcohols to Carboxylic Acids with PDC in DMF (Corey-Schmidt Conditions)

| Substrate (Alcohol) | Product (Carboxylic Acid) | Yield (%) | Ref. |

| Saturated Primary Alcohols | Corresponding Carboxylic Acids | Generally High | [12] |

Note: Specific yield data for a wide range of substrates for the PDC/DMF system is less commonly tabulated in single sources but is widely applied in synthetic literature.

Experimental Protocols

The following are representative experimental protocols for the oxidation of alcohols using PDC.

Protocol 3: General Procedure for the Oxidation of a Primary Alcohol to an Aldehyde (PDC in CH₂Cl₂)

Materials:

-

Primary alcohol

-

Pyridinium dichromate (PDC)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Molecular sieves (optional, but recommended)

-

Celite or silica (B1680970) gel

Procedure:

-

To a stirred suspension of PDC (1.5 equivalents) in anhydrous CH₂Cl₂ is added the primary alcohol (1 equivalent) in one portion at room temperature. The use of powdered molecular sieves is recommended to ensure anhydrous conditions.[13]

-

The reaction mixture is stirred at room temperature for 10-24 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with diethyl ether.

-

The mixture is filtered through a pad of Celite or silica gel to remove the chromium byproducts, which often form a tarry residue.[1][14]

-

The filtrate is concentrated under reduced pressure to yield the crude aldehyde, which can be further purified by distillation or column chromatography.

Protocol 4: General Procedure for the Oxidation of a Primary Alcohol to a Carboxylic Acid (PDC in DMF)

Materials:

-

Non-conjugated primary alcohol

-

Pyridinium dichromate (PDC)

-

Anhydrous dimethylformamide (DMF)

Procedure:

-

To a solution of the primary alcohol (1 equivalent) in anhydrous DMF is added PDC (3.5 equivalents) in portions.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction mixture is then poured into water and extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude carboxylic acid can be purified by crystallization or column chromatography.

Safety and Environmental Considerations

Chromium(VI) compounds, including PDC, are toxic, carcinogenic, and harmful to the environment.[1] Therefore, they must be handled with appropriate personal protective equipment in a well-ventilated fume hood. The chromium waste generated from these reactions must be disposed of as hazardous waste according to institutional guidelines. Due to these concerns, the use of chromium-based oxidants has been significantly reduced in recent years, with a shift towards greener and less toxic alternatives such as Swern and Dess-Martin oxidations.[8]

Conclusion

The distinction between the Cornforth and Corey-Schmidt reagents, while centered on the same chemical, pyridinium dichromate, is a valuable lesson in the importance of reaction conditions in organic synthesis. The pioneering work of Cornforth introduced PDC as a useful oxidant, and the subsequent systematic studies by Corey and Schmidt refined its application, providing chemists with a versatile tool for the selective oxidation of alcohols. By carefully selecting the solvent—dichloromethane for aldehydes and dimethylformamide for carboxylic acids—researchers can effectively control the outcome of the oxidation of primary alcohols. While the toxicity of chromium(VI) reagents necessitates caution and encourages the exploration of alternatives, a thorough understanding of the principles established by these named reagents remains a fundamental aspect of modern synthetic strategy.

References

- 1. adichemistry.com [adichemistry.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Pyridinium Dichromate (PDC) [organic-chemistry.org]

- 4. grokipedia.com [grokipedia.com]

- 5. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 6. Useful procedures for the oxidation of alcohols involving pyridinium dichromate in aprotic media | CoLab [colab.ws]

- 7. researchgate.net [researchgate.net]

- 8. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. Alcohol Reactivity [www2.chemistry.msu.edu]

- 11. organic chemistry - Corey-Schmidt oxidation of primary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. Oxidation_of_primary_alcohols_to_carboxylic_acids [chemeurope.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. reddit.com [reddit.com]